molecular formula C8H7BrClN3O B13070658 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13070658
M. Wt: 276.52 g/mol
InChI Key: CCLFHJFDFIMVJV-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the following steps:

    Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Pyrazole Ring: The brominated furan is then reacted with hydrazine to form the pyrazole ring. This step involves the cyclization of the intermediate to form the pyrazole structure.

    Chlorination: The final step involves the chlorination of the pyrazole ring to introduce the chlorine atom at the desired position. This can be achieved using thionyl chloride or other chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-imidazole-3-amine
  • 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-triazole-3-amine
  • 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-thiazole-3-amine

Uniqueness

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. Its combination of furan and pyrazole rings also contributes to its versatility and wide range of applications.

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine, identified by its CAS number 1873961-29-5, is a compound of interest due to its potential biological activities. Its unique structure, featuring a bromofuran moiety and a pyrazole ring, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C₈H₇BrClN₃O, with a molecular weight of 276.52 g/mol. The structure includes a furan ring substituted with bromine and a chlorinated pyrazole, contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can inhibit the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists. These compounds often demonstrate high affinity for androgen receptors, suggesting that this compound may also possess similar mechanisms of action .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Structure-Bioactivity Relationship (S-BAR)

The biological activity of this compound can be partially explained through its structure. The presence of the bromofuran group is believed to enhance lipophilicity and facilitate cellular uptake, while the chlorinated pyrazole may interact effectively with specific biological targets such as enzymes or receptors.

Study on Anticancer Activity

In a study examining the effects of pyrazole derivatives on prostate cancer cells, it was found that compounds similar to this compound inhibited cell growth by inducing apoptosis. The mechanism was attributed to the modulation of cell cycle regulators and apoptosis-related proteins .

Inflammation Model

Another study investigated the anti-inflammatory properties of pyrazole derivatives in an animal model of induced inflammation. The results showed significant reductions in edema and inflammatory markers in subjects treated with compounds similar to 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amines, indicating potential therapeutic applications in inflammatory conditions .

Properties

Molecular Formula

C8H7BrClN3O

Molecular Weight

276.52 g/mol

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3O/c9-7-2-1-5(14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12)

InChI Key

CCLFHJFDFIMVJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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